molecular formula C17H25B B1275687 1-Bromo-4-(trans-4-pentylcyclohexyl)benzene CAS No. 79832-89-6

1-Bromo-4-(trans-4-pentylcyclohexyl)benzene

Cat. No.: B1275687
CAS No.: 79832-89-6
M. Wt: 309.3 g/mol
InChI Key: QUWHOIKFJBTGHZ-UHFFFAOYSA-N
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Description

1-Bromo-4-(trans-4-pentylcyclohexyl)benzene, also known as BPCB, is an aromatic hydrocarbon compound belonging to the class of organobromine compounds . It is a white, crystalline solid with a molecular weight of 330.37 g/mol and a melting point of 68.2 °C .


Molecular Structure Analysis

The molecular formula of this compound is C17H25Br . The average mass is 309.284 Da and the monoisotopic mass is 308.113953 Da .


Physical and Chemical Properties Analysis

This compound has a density of 1.1±0.1 g/cm3, a boiling point of 363.0±21.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 58.5±3.0 kJ/mol, and the flash point is 165.9±16.5 °C . The index of refraction is 1.518, and the molar refractivity is 83.0±0.3 cm3 .

Scientific Research Applications

Synthesis and Properties

1-Bromo-4-(trans-4-pentylcyclohexyl)benzene is involved in various synthesis processes. It is synthesized through Friedel-Crafts reactions and Wolff-Kishner-Huang reductions, using bromobenzene, n-pentoyl chloride, and hydrazine hydrate as starting materials (Feng Bo-cheng, Pan Peng-yong, & Tang Lin-sheng, 2004). Similarly, it is a precursor in the bottom-up synthesis of planar one-dimensional graphene nanoribbons (S. Patil, Chananate Uthaisar, V. Barone, & B. Fahlman, 2012).

Photoluminescence Properties

Research into the photoluminescence properties of derivatives of this compound, such as 1-Bromo-4-( 2,2-diphenylvinyl) benzene, has shown that these molecules exhibit significant fluorescence intensity in both solution and solid states, with the intensity being much higher in the solid state. This indicates potential applications in fields such as optoelectronics and luminescent materials (Liang Zuo-qi, 2015).

Liquid Crystal Applications

This compound is used in the synthesis of liquid crystals. Research has shown that compounds containing this moiety have significant applications in the development of liquid-crystal display technology due to their unique physical properties (S. Kelly & R. Buchecker, 1988).

Mechanistic Studies in Organic Reactions

The compound is also studied for its role in organic reaction mechanisms. For example, the kinetics of reactions involving bromonium compounds have been investigated, providing insights into the behavior of such compounds in organic synthesis (A. A. Neverov & R. S. Brown, 1998).

DFT-Based Studies

Density Functional Theory (DFT) studies have been conducted on derivatives of this compound, specifically on their polarizability and electronic properties. Such studies are crucial in understanding the material's behavior in electronic and optoelectronic applications (P. Upadhyay, Mirtunjai Mishra, Ankur Trivedi, J. Kumar, Asheesh Kumar, & Devesh Kumar, 2020).

Safety and Hazards

1-Bromo-4-(trans-4-pentylcyclohexyl)benzene is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

Target of Action

This compound is primarily used in organic synthesis

Pharmacokinetics

It’s known that the compound is a solid at room temperature and has a molecular weight of 30929 . These properties could influence its bioavailability and pharmacokinetics.

Action Environment

The action of 1-Bromo-4-(Trans-4-n-Pentylcyclohexyl)Benzene could potentially be influenced by various environmental factors. For instance, its stability might be affected by exposure to light, heat, and oxygen . Moreover, its efficacy could be influenced by the specific conditions of the biological system in which it is introduced, such as pH, temperature, and the presence of other molecules.

Properties

IUPAC Name

1-bromo-4-(4-pentylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25Br/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(18)13-11-16/h10-15H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWHOIKFJBTGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1CCC(CC1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801000794
Record name 1-Bromo-4-(4-pentylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801000794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79832-89-6
Record name 1-Bromo-4-(4-pentylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801000794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-bromo-4-(trans-4-pentylcyclohexyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.129.261
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 1-bromo-4-(trans-4-pentylcyclohexyl)benzene used in the synthesis of the compound described in the research paper?

A: this compound serves as a crucial building block in the synthesis of 1,8-bis[4-(4-pentylcyclohexyl)phenyl]-10-methoxyanthracene. [] The research focuses on synthesizing this anthracene derivative due to its potential use in liquid crystal applications. The compound this compound provides the necessary structural elements, including the rigid benzene ring and the flexible pentyl chain, which are important for influencing the liquid crystalline properties of the final product.

Q2: What is the role of Suzuki coupling in this synthesis?

A: The research utilizes a Suzuki coupling reaction with a palladium catalyst (Pd(PPh3)4) to connect this compound to the central anthracene core. [] This reaction is highly effective in forming carbon-carbon bonds between aromatic rings, making it ideal for constructing complex molecules like the anthracene derivative studied in the paper.

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